Glucopyranoside, divicine-5, beta-D-

Natural product purification Analytical reference standard preparation Faba bean anti-nutritional factor isolation

Glucopyranoside, divicine-5, beta-D- (trivial name: Vicine; CAS 152-93-2) is a pyrimidine O-glycoside composed of the aglycone divicine (2,6-diamino-4,5-dihydroxypyrimidine) linked via a β-glucosidic bond at C-5 to D-glucose. Naturally accumulated in faba bean (Vicia faba L.) cotyledons at concentrations up to ~7.6 mg/g dry weight, vicine serves as the inactive β-glucoside prodrug that, upon hydrolysis by endogenous or microbial β-glucosidases, releases the redox-active hemolytic agent divicine — the primary causative factor of favism in G6PD-deficient individuals.

Molecular Formula C10H16N4O7
Molecular Weight 304.26 g/mol
CAS No. 152-93-2
Cat. No. B1682213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucopyranoside, divicine-5, beta-D-
CAS152-93-2
SynonymsVicine
Molecular FormulaC10H16N4O7
Molecular Weight304.26 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2=C(N=C(NC2=O)N)N)O)O)O)O
InChIInChI=1S/C10H16N4O7/c11-7-6(8(19)14-10(12)13-7)21-9-5(18)4(17)3(16)2(1-15)20-9/h2-5,9,15-18H,1H2,(H5,11,12,13,14,19)
InChIKeyKGNGTSCIQCLKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility10 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vicine (CAS 152-93-2) Product-Specific Evidence Guide: Quantitative Differentiation for Research and Analytical Procurement


Glucopyranoside, divicine-5, beta-D- (trivial name: Vicine; CAS 152-93-2) is a pyrimidine O-glycoside composed of the aglycone divicine (2,6-diamino-4,5-dihydroxypyrimidine) linked via a β-glucosidic bond at C-5 to D-glucose [1]. Naturally accumulated in faba bean (Vicia faba L.) cotyledons at concentrations up to ~7.6 mg/g dry weight, vicine serves as the inactive β-glucoside prodrug that, upon hydrolysis by endogenous or microbial β-glucosidases, releases the redox-active hemolytic agent divicine — the primary causative factor of favism in G6PD-deficient individuals [2]. Its closest structural analog is convicine (CAS 19286-37-4), which differs by a single hydroxyl substitution on the pyrimidine ring (6-amino-2,4,5-trihydroxypyrimidine aglycone = isouramil) and co-occurs with vicine in faba bean at a characteristic vicine:convicine mass ratio of approximately 2.5:1 [3].

Why Vicine Cannot Be Interchanged with Convicine or Divicine: Physicochemical and Functional Differentiation Evidence


Although vicine, convicine, and divicine share a pyrimidine core and are linked within the same favism pathway, assuming interchangeability among them leads to critical failures in analytical quantification, toxicological interpretation, and experimental reproducibility. Vicine and convicine exhibit opposite solubility behavior at acidic pH — a property exploited for their differential purification [1]. Vicine is a thermostable, chromatographically well-behaved glycoside suitable as an analytical reference standard, whereas its aglycone divicine is exquisitely unstable (half-life ~30 min at room temperature and neutral pH) and cannot be stored or shipped as a reagent; it must be generated fresh from vicine immediately prior to use [2]. Furthermore, vicine itself is biologically inactive as a redox cycler; hemolytic activity resides entirely in its hydrolysis product divicine, meaning that toxicity assays using vicine without a hydrolysis step will yield false-negative results [3]. These physicochemical and functional divergences mean that substituting vicine with convicine, divicine, or isouramil without protocol adjustment will compromise data validity.

Vicine (CAS 152-93-2) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Differential pH-Dependent Solubility: Vicine vs. Convicine Enables Selective Isolation Without Chromatography

Vicine and convicine exhibit diametrically opposite solubility behavior at low pH, a property that permits selective, chromatography-free separation of pure vicine. At pH ~1.0, vicine is highly soluble in aqueous acidic medium, while convicine is highly insoluble and precipitates quantitatively [1]. Concomitantly, vicine demonstrates high solubility in DMSO (50 mg/mL; 164.33 mM) , whereas convicine is only slightly soluble in DMSO (achievable stock concentration ~10 mM, equivalent to ~3 mg/mL) . This 16-fold difference in practical DMSO solubility directly impacts the design of in vitro assay stock solutions and dose-response experiments.

Natural product purification Analytical reference standard preparation Faba bean anti-nutritional factor isolation

Vicine as an Analytical Surrogate for Convicine Quantification: HPLC-UV Response Factor Equivalence

In reversed-phase HPLC-UV analysis with uridine as internal standard, the relative response factors of vicine and convicine were determined to be 1.53 and 1.63, respectively — a difference of only 6.1% [1]. This near-equivalence allows vicine to serve as a calibration standard for convicine quantification when a pure convicine standard is unavailable, and vice versa. Across 10 faba bean cultivars grown in the same year and location, vicine concentrations ranged from 5.2 to 7.6 mg/g dry weight, while convicine ranged from 2.1 to 3.6 mg/g dry weight, yielding a mean vicine:convicine ratio of approximately 2.5:1 [1]. A separate study confirmed this ratio as 2.5 in raw beans, though it drifts to 1.4–3.0 in processed protein isolates, reflecting differential processing stability [2].

HPLC method validation Food analysis Reference standard sourcing

Thermal and pH Stability: Vicine as a Stable Prodrug vs. the Labile Aglycone Divicine

Vicine exhibits high intrinsic thermostability, remaining intact after prolonged high-temperature heat treatment and at both mildly acidic (pH 5) and alkaline (pH 10) conditions [1]. In contrast, its aglycone divicine is extremely unstable: at pH 5 and 37°C, divicine degrades almost completely in faba bean extract within 60 minutes and is entirely degraded in isolated fractions within 120 minutes [2]. At room temperature and neutral pH, the half-life of divicine is approximately 30 minutes, and boiling rapidly destroys it [3]. This stability dichotomy means vicine can be stored as a solid at −20°C and shipped at ambient temperature as an analytical standard, whereas divicine must be generated fresh by enzymatic or acid hydrolysis of vicine immediately before each experiment.

Compound storage stability In vitro toxicology assay design Favism mechanism research

Auto-Oxidation Lag Time: Acid-Hydrolyzed Vicine Displays a 15-Fold Longer Pre-Oxidation Lag than Divicine or Isouramil

In a controlled auto-oxidation assay at pH 7.4 and 37°C, 100 μM acid-hydrolyzed vicine (provisionally identified as 2-amino-4,5,6-trihydroxypyrimidine) exhibited a lag period of approximately 15 minutes before the onset of rapid uncatalyzed oxidation, whereas both divicine and isouramil at the same concentration (100 μM) showed lag periods of less than 1 minute [1]. This 15-fold or greater difference in pre-oxidation lag time indicates that the acid-hydrolysis product of vicine is kinetically distinct from native divicine, possessing a higher activation barrier to auto-oxidation. The shorter lag times of divicine and isouramil (<1 min) became even shorter at higher concentrations, consistent with an autocatalytic chain mechanism [1].

Redox biology Oxidative hemolysis mechanism Pyrimidine redox cycling

Differential Glutathione Requirement for Redox Cycling Suppression: Vicine-Derived Species Require Half the GSH Excess of Divicine

In a superoxide dismutase-supplemented system, the combination of reduced glutathione (GSH) and superoxide dismutase was able to inhibit redox cycling of all three pyrimidine species studied. However, the GSH excess required for near-complete suppression differed significantly: a 10-fold molar excess of GSH over isouramil or acid-hydrolyzed vicine was sufficient, whereas divicine required a 20-fold molar excess of GSH to achieve equivalent suppression of coupled GSH oxidation and pyrimidine autoxidation [1]. This indicates that divicine engages in more efficient redox cycling that demands a larger reductive buffer capacity to quench, distinguishing it mechanistically from the vicine-derived hydrolysis product.

Glutathione redox homeostasis Oxidative stress protection Favism biochemical mechanism

Procurement-Driven Application Scenarios for Vicine (CAS 152-93-2) Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Dual Vicine/Convicine Quantification in Faba Bean Quality Control

Based on the established near-equivalence of HPLC-UV response factors (vicine 1.53 vs. convicine 1.63; ~6.1% difference) [1], a single authenticated vicine standard can serve as the calibration reference for simultaneous quantification of both vicine and convicine in faba bean flour, protein isolates, and processed food products. This is the only analytically validated substitution permitted by the published method, and it eliminates the need to source pure convicine — which is less commercially available and more expensive. Laboratories performing routine anti-nutritional factor screening in faba bean breeding programs or food safety testing should procure vicine as the primary reference material.

Precursor for On-Demand Generation of Divicine in Favism Mechanism and Redox Toxicology Research

Because divicine has a half-life of only ~30 minutes at room temperature and neutral pH and degrades completely within 60 minutes at pH 5 and 37°C [2], it cannot be procured as a stable reagent. Vicine is the obligatory precursor for generating fresh divicine via enzymatic hydrolysis (β-glucosidase, pH 5, 37°C) or acid hydrolysis immediately before each experiment. The high DMSO solubility of vicine (50 mg/mL; 164.33 mM) further facilitates preparation of concentrated stock solutions for subsequent hydrolysis and dilution into assay media. Researchers studying G6PD-deficiency-associated hemolysis or pyrimidine redox cycling should procure vicine rather than attempting to source the non-viable aglycone.

Selective Purification of Vicine from Mixed Faba Bean Extracts via pH-Controlled Crystallization

The differential solubility of vicine (highly soluble at pH ~1.0) and convicine (highly insoluble at pH ~1.0) [3] enables a chromatography-free, scalable purification workflow: mixed vicine-convicine crystals are harvested from faba bean protein concentrate, resuspended in water, adjusted to pH 1.0 with HCl, and centrifuged — the supernatant contains purified vicine while convicine remains in the pellet. Vicine is then recrystallized by adjusting the supernatant to neutrality. This procedure is ideal for laboratories or pilot-scale facilities needing to produce gram quantities of vicine reference material without investing in preparative HPLC infrastructure.

Differential Oxidation Kinetic Studies Using Vicine-Derived vs. Native Divicine Species

The 15-fold difference in auto-oxidation lag time (~15 min for acid-hydrolyzed vicine vs. <1 min for native divicine at 100 μM, pH 7.4, 37°C) [4] and the 2-fold difference in GSH requirement for redox cycling suppression (10-fold vs. 20-fold molar excess) [5] provide researchers with a tunable experimental system. By choosing between acid-hydrolyzed vicine and enzymatically generated divicine as the oxidizing species, investigators can modulate the kinetic window available for pharmacological intervention, antioxidant screening, or real-time spectroscopic monitoring of redox reactions. Vicine procurement thus enables access to two kinetically distinct oxidizing species from a single precursor.

Quote Request

Request a Quote for Glucopyranoside, divicine-5, beta-D-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.